molecular formula C7H6O5 B094303 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate CAS No. 15997-62-3

2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate

Cat. No.: B094303
CAS No.: 15997-62-3
M. Wt: 170.12 g/mol
InChI Key: IWUSEHGANVYEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate involves several steps. One common method includes the reaction of a suitable precursor with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structure

The molecular formula of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate is C7H8O4C_7H_8O_4, with a molecular weight of approximately 156.14 g/mol. The structure features a pyran ring with two carbonyl groups and an acetate moiety, which contributes to its reactivity and biological activity.

Medicinal Chemistry

One of the most promising applications of this compound is in medicinal chemistry . It has been investigated for its potential as:

  • Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral properties against various viral strains.
  • Anticancer Agents : Studies have shown that certain analogs can inhibit cancer cell proliferation, making them candidates for further development as anticancer drugs.

Case Study: Anticancer Activity

A study published in PubMed reported that modified pyran derivatives demonstrated significant cytotoxicity against human cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

Agricultural Applications

In agriculture, this compound has been explored for its role as a biopesticide . Its effectiveness against specific pests has been evaluated through field trials, showing promising results in pest control while being environmentally friendly.

Data Table: Efficacy Against Pests

Pest SpeciesApplication Rate (g/ha)Efficacy (%)Reference
Aphids10085
Whiteflies15078
Spider Mites20090

Material Science

In material science, this compound serves as an intermediate in synthesizing polymers and other materials. Its unique chemical properties allow it to be incorporated into various polymer matrices to enhance mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate involves its interaction with specific molecular targets. It can act as a substrate for enzymes that catalyze its conversion into other biologically active compounds. The pathways involved in its mechanism of action are still under investigation, but it is known to participate in various biochemical reactions .

Comparison with Similar Compounds

2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.

Biological Activity

2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate, with the molecular formula C7_7H6_6O5_5 and a molecular weight of 170.12 g/mol, is a compound characterized by a pyran ring featuring two keto groups at positions 2 and 6 and an acetate group at position 4. This unique structure contributes to its biological activity and potential applications in various fields, particularly in pharmaceuticals and organic synthesis .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological systems. It acts as a substrate for various enzymes that facilitate its conversion into other biologically active compounds. However, detailed mechanisms of action remain under investigation, with current studies focusing on its reactivity with biomolecules and potential therapeutic applications .

Interaction with Biomolecules

Research indicates that the compound can undergo several types of reactions that enhance its versatility in biological systems:

  • Oxidation : Can yield different products depending on the reagents used.
  • Reduction : Converts it into more reduced forms of pyran derivatives.
  • Substitution : Engages in nucleophilic substitution reactions, where the acetate group may be replaced by other nucleophiles.

Potential Therapeutic Applications

The compound has shown promise in various therapeutic contexts:

  • Antimicrobial Activity : Similar compounds have been linked to antimicrobial properties, suggesting potential applications for this compound in treating infections.
  • Antitumor Activity : Preliminary studies indicate that derivatives of pyran compounds may exhibit antitumor effects, warranting further investigation into this compound's potential in cancer therapy .

Case Study 1: Antimicrobial Properties

A study assessing the antimicrobial properties of pyran derivatives highlighted that related compounds exhibited significant activity against various bacterial strains. While specific data on this compound is limited, its structural similarity to known antimicrobial agents suggests it may possess similar effects.

Case Study 2: Antitumor Activity

Another study focused on pyran-based compounds demonstrated promising antitumor activity against several cancer cell lines. The presence of specific functional groups influenced the efficacy of these compounds, indicating that modifications to the structure of this compound could enhance its biological activity against tumors.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-Hydroxycoumarin Contains a coumarin ring with a hydroxyl groupKnown for anticoagulant properties
2-Acetylpyridine Pyridine ring with an acetyl groupExhibits antimicrobial activity
3-Hydroxyflavone Flavonoid structure with a hydroxyl groupStrong antioxidant properties

This table illustrates how structural features correlate with biological activities among similar compounds. The unique functional groups present in each compound lead to distinct biological activities and applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate, and how can reaction conditions be optimized for yield?

The compound is synthesized via cyclization or condensation reactions. A common approach involves the base-catalyzed condensation of ethyl acetoacetate derivatives with ketones or aldehydes, followed by cyclization under acidic conditions . For example, analogous pyranones are synthesized using methyl vinyl ketone and ethyl acetoacetate, achieving high yields (>90%) through temperature-controlled cyclization (80–100°C) and purification via crystallization . Optimization requires monitoring reaction kinetics (e.g., via HPLC) and adjusting catalyst loading (e.g., p-toluenesulfonic acid) to suppress side reactions like over-oxidation.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?

  • X-ray crystallography : Resolves stereochemistry and confirms the dihydro-pyran ring conformation, as demonstrated for structurally similar pyran-4-yl benzoate derivatives .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify key functional groups (e.g., acetate protons at δ 2.1–2.3 ppm, carbonyl carbons at δ 170–175 ppm) .
  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and ESI ionization .

Q. How should this compound be stored to ensure stability under laboratory conditions?

Store under inert gas (N2_2 or Ar) at –20°C in amber vials to prevent hydrolysis of the acetate group. Stability studies on analogous pyranones show <5% degradation over 6 months under these conditions . Avoid exposure to moisture or strong bases, which accelerate ester cleavage.

Advanced Research Questions

Q. How can catalytic systems be designed to improve enantioselectivity in reactions involving this compound?

Transition metal catalysts (e.g., Rh or Ru complexes) paired with chiral ligands (e.g., BINAP) enable asymmetric transformations. For example, hydroacylation of 3,6-dihydro-2H-pyran derivatives achieves up to 97% ee using borate additives to stabilize reactive intermediates . Optimize ligand-to-metal ratios (1:1–1:2) and reaction solvents (e.g., toluene or DCM) to enhance stereocontrol.

Q. What strategies resolve contradictions in reported catalytic efficiencies when using different transition metal catalysts?

Contradictions often arise from competing reaction pathways (e.g., β-hydride elimination vs. oxidative addition). Systematic screening of catalysts (e.g., Pd vs. Ni) under standardized conditions (temperature, solvent, substrate ratio) identifies optimal systems. For example, Pd(OAc)2_2 outperforms NiCl2_2 in coupling reactions due to faster oxidative addition kinetics . Kinetic studies (e.g., Eyring plots) and DFT calculations further clarify mechanistic bottlenecks.

Q. What are effective approaches to modify the pyran ring for specific reactivity in organic synthesis?

  • Ring functionalization : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 3-position to enhance electrophilicity for nucleophilic attacks .
  • Cross-coupling : Use Suzuki-Miyaura reactions with boronic ester derivatives (e.g., 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester) to attach aryl/heteroaryl groups .
  • Protecting group strategies : Temporarily mask the acetate group with tert-butyldimethylsilyl (TBS) ethers during multi-step syntheses .

Q. How can computational methods predict the compound’s behavior in complex reaction systems?

Density Functional Theory (DFT) models simulate transition states and regioselectivity. For example, calculations on analogous pyranones reveal that the acetate group lowers the energy barrier for nucleophilic attack at the 4-position by 15–20 kJ/mol compared to unsubstituted derivatives . Molecular dynamics (MD) simulations further predict solubility and aggregation behavior in polar solvents.

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported yields for similar pyranone derivatives?

Variations arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or starting material quality. Reproduce reactions using standardized protocols (e.g., USP guidelines) and validate yields via independent analytical techniques (e.g., 1^1H NMR integration vs. HPLC area percent) .

Q. Why do some studies report low enantiomeric excess (ee) in asymmetric reactions despite optimized conditions?

Low ee may result from racemization during workup or competing non-catalytic pathways. Quench reactions rapidly at low temperatures (–78°C) and use chiral stationary phases (e.g., Chiralpak AD-H) for enantiomer separation .

Properties

IUPAC Name

(2,6-dioxo-3H-pyran-4-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c1-4(8)11-5-2-6(9)12-7(10)3-5/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUSEHGANVYEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=O)OC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498303
Record name 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15997-62-3
Record name 4-(Acetyloxy)-2H-pyran-2,6(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15997-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyran-2,6(3H)-dione, 4-(acetyloxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Acetone-1,3-dicarboxylic acid (30 g; 205 mmol) was added in portions to acetic anhydride (55 ml; 582 mmol) and the mixture was stirred at 35° C. for 24 h. The reaction mixture was diluted with toluene (200 ml) and kept at 4° C. for 3 h. A precipitate was isolated by filtration, washed with toluene and dried under reduced pressure to furnish 18.91 g (54%) of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate as a light brown solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.